An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate
An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate
Introduction
Sodium 6-hydroxynaphthalene-2-sulfonate, widely known in the chemical industry as Schaeffer's salt, is an aromatic organic compound with significant industrial and research applications.[1][2] Structurally, it is a sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.[3] This unique substitution pattern imparts valuable chemical properties, making it a cornerstone intermediate in the synthesis of a wide array of dyes and pigments.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Structure
A clear understanding of a compound's identity is fundamental to its application. Sodium 6-hydroxynaphthalene-2-sulfonate is registered under CAS Number 135-76-2.[1][6] It is also referred to by several synonyms, including Schaeffer's salt, Sodium 2-naphthol-6-sulfonate, and 6-Hydroxy-2-naphthalenesulfonic acid sodium salt.[2][6][7]
| Identifier | Value | Source |
| CAS Number | 135-76-2 | [1][6] |
| Molecular Formula | C₁₀H₇NaO₄S | [2][6] |
| Molecular Weight | 246.21 g/mol (anhydrous) | [2][3] |
| EINECS Number | 205-218-1 | [2][3] |
| InChI Key | HCUZOWXNUINXQH-UHFFFAOYSA-N | [7] |
The molecule's structure, consisting of a rigid naphthalene backbone with both a hydrogen-bond-donating hydroxyl group and a highly polar, water-solubilizing sulfonate group, dictates its chemical behavior.[3][7]
Caption: Chemical structure of Sodium 6-hydroxynaphthalene-2-sulfonate.
Physicochemical Properties
The physical and chemical properties of Schaeffer's salt are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Significance & Remarks | Source |
| Appearance | White to off-white or light-yellow solid, powder, or crystalline granules. | The color can indicate purity. Off-white or yellow tints may suggest the presence of oxidation products or other impurities. | [3][7][8] |
| Melting Point | >300 °C (decomposes) | The high melting point is characteristic of ionic organic salts and indicates high thermal stability under normal processing conditions. | [1][2][9] |
| Solubility | Soluble in water. Sparingly soluble in cold water (1.7 g/100 mL), but highly soluble in hot water (30 g/100 mL at 80 °C). Slightly soluble in DMSO and methanol. | The sulfonate group confers significant water solubility, which is essential for its use in aqueous reaction media, particularly in dye synthesis. The temperature-dependent solubility can be exploited for purification by recrystallization. | [1][4][9] |
| Stability | Stable under normal atmospheric and recommended storage conditions. May be light-sensitive. | Should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation. | [2][3] |
| pKa | Not explicitly found, but the sulfonic acid group is strongly acidic (pKa < 1), while the hydroxyl group is weakly acidic (pKa ~10). | In aqueous solution, the sulfonate group is fully deprotonated, while the hydroxyl group's protonation state is pH-dependent. This is crucial for directing electrophilic substitution reactions. | [10] |
Reactivity and Synthesis
Key Reactions: The Foundation of Azo Dyes
The primary utility of Sodium 6-hydroxynaphthalene-2-sulfonate lies in its role as a "coupling component" in azo coupling reactions.[1][2][3] The electron-donating hydroxyl group strongly activates the naphthalene ring towards electrophilic attack by a diazonium salt (Ar-N₂⁺). The reaction occurs regioselectively at the 1-position (ortho to the hydroxyl group), which is the most activated site.[9]
This reaction is the basis for producing a vast number of commercial azo dyes, including food colorants like FD&C Red No. 40 (Allura Red AC).[1][2]
Caption: General workflow of an azo coupling reaction involving Schaeffer's salt.
Synthesis Pathway
Industrially, Schaeffer's salt is produced via the sulfonation of 2-naphthol.[3][9] The process involves reacting 2-naphthol with sulfuric acid. The regioselectivity of the sulfonation is temperature-dependent; controlling the reaction conditions is key to maximizing the yield of the desired 6-sulfonated isomer over other potential isomers.[9]
Caption: A simplified workflow for the industrial synthesis of Schaeffer's salt.
Experimental Protocol: Synthesis of Schaeffer's Salt
This protocol is a generalized representation based on established industrial chemistry principles.[9]
Objective: To synthesize Sodium 6-hydroxynaphthalene-2-sulfonate from 2-naphthol.
Materials:
-
2-Naphthol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Sulfate (anhydrous)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, carefully add concentrated sulfuric acid and anhydrous sodium sulfate. The sodium sulfate helps to control the activity of the sulfuric acid.
-
Addition of 2-Naphthol: While stirring, slowly add 2-naphthol to the acid mixture. The addition should be portion-wise to manage the exothermic nature of the reaction.
-
Sulfonation: Heat the reaction mixture to approximately 90-100 °C and maintain this temperature for several hours (e.g., 12 hours) with continuous stirring.[9] This step drives the electrophilic aromatic substitution to form the sulfonic acid derivative.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture slightly and then carefully pour it into a larger volume of water. This "quenching" step stops the reaction and dissolves the product.
-
Salting Out: Add sodium chloride (NaCl) to the aqueous solution. The high concentration of sodium ions reduces the solubility of the sodium sulfonate salt, causing it to precipitate out of the solution. This is known as the "salting out" effect.
-
Isolation: Heat the slurry to approximately 60 °C and filter the precipitate while hot.[9] This temperature is chosen to keep undesired, more soluble isomers in the solution, thereby purifying the target compound.
-
Drying: Wash the filter cake with a saturated NaCl solution to remove residual acid and impurities, then dry the solid product to obtain Sodium 6-hydroxynaphthalene-2-sulfonate.
Applications in Research and Development
While its primary role is as a dye intermediate, the chemical properties of Schaeffer's salt and related sulfonate compounds are relevant to other fields.
-
Dye & Pigment Synthesis: It is a crucial precursor for numerous azo dyes and pigments used in textiles, food, drugs, and cosmetics.[1][2][4][5] Its specific structure determines the final color and properties of the dye.
-
Chemical Synthesis: It serves as a starting material for more complex substituted naphthalene derivatives through reactions involving its hydroxyl or sulfonate groups.[3][9]
-
Relevance to Drug Development: Although not a therapeutic agent itself, the study of sulfonate salts is highly relevant in drug development.[11] Sulfonic acids are often used to form salts of basic drug molecules, which can significantly improve properties like solubility, stability, and bioavailability.[11] The well-understood chemistry of compounds like Schaeffer's salt provides foundational knowledge for medicinal chemists working with sulfonate-containing active pharmaceutical ingredients (APIs). However, care must be taken, as the potential for formation of genotoxic sulfonate esters from sulfonic acid salts is a regulatory concern.[11]
Safety and Handling
As with any chemical, proper handling of Sodium 6-hydroxynaphthalene-2-sulfonate is essential.
-
GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95).[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and dark place.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[12][13]
-
Conclusion
Sodium 6-hydroxynaphthalene-2-sulfonate is a compound of significant industrial importance, primarily due to its role as a versatile coupling component in the synthesis of azo dyes. Its chemical properties, dictated by the interplay between the naphthalene core and its hydroxyl and sulfonate functional groups, provide a rich platform for chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in both industrial manufacturing and scientific research.
References
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ChemBK. (2024). 2-Naphthol-6-sulfonic acid, sodium salt. Retrieved from [Link]
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MySkinRecipes. (n.d.). Sodium 6-hydroxynaphthalene-2-sulfonate. Retrieved from [Link]
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PubChem. (n.d.). SodiuM 2-Naphthol-6-sulfonate Hydrate. Retrieved from [Link]
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ChemBK. (2024). 6-hydroxy-2-naphthalenesulfonic acid sodium salt. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthol-6-sulfonic acid. Retrieved from [Link]
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Paulekuhn, G. S., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(9), 3699-3712. Retrieved from [Link]
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